Home > Products > Screening Compounds P1376 > Cyclosporin AM 1-d3
Cyclosporin AM 1-d3 -

Cyclosporin AM 1-d3

Catalog Number: EVT-1502710
CAS Number:
Molecular Formula: C₆₂D₃H₁₀₈N₁₁O₁₃
Molecular Weight: 1221.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Cyclosporin AM 1-d3 can be approached through various methods, with solid-phase peptide synthesis being a prominent technique. A notable method involves using triphosgene as a condensation reagent, which allows for the conversion of carboxyl groups into highly reactive acid chlorides at room temperature. This method facilitates the formation of amide bonds under mild conditions, leading to the successful synthesis of cyclosporin derivatives .

The synthesis process typically includes:

  • Preparation of protected amino acids: Utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry to protect amino groups.
  • Solid-phase synthesis: Sequential addition of amino acids on a resin support, where the peptide chain grows.
  • Cyclization: Achieved through oxidative activation treatment that promotes the formation of cyclic structures by connecting free amino and carboxyl ends.
  • Purification: High-performance liquid chromatography is employed to purify the synthesized product, ensuring high purity suitable for further applications .
Molecular Structure Analysis

The molecular structure of Cyclosporin AM 1-d3 retains the core cyclic structure characteristic of cyclosporin A but incorporates deuterium atoms at specific positions. The general formula for cyclosporin A is C62H111N11O12C_{62}H_{111}N_{11}O_{12}, while the deuterated version features substitutions that alter its mass without changing its fundamental properties.

Structural Data

  • Molecular Formula: C62D11N11O12C_{62}D_{11}N_{11}O_{12}
  • Molecular Weight: Varies due to deuteration but generally higher than that of non-deuterated cyclosporin A.

The cyclic structure allows for specific interactions with target proteins, crucial for its mechanism of action.

Chemical Reactions Analysis

Cyclosporin AM 1-d3 participates in various chemical reactions typical of peptide compounds. Key reactions include:

  • Amide bond formation: Critical during synthesis, facilitated by triphosgene.
  • Hydrolysis: Under certain conditions, cyclosporins can undergo hydrolysis leading to degradation products.
  • Metabolic transformations: Cyclosporins are metabolized in the liver through cytochrome P450 enzymes, producing various metabolites that may exhibit different pharmacological effects .
Mechanism of Action

Cyclosporin AM 1-d3 exerts its effects primarily by inhibiting the activity of calcineurin, a calcium-dependent phosphatase. This inhibition prevents the activation of T-cells by blocking interleukin-2 production, thereby suppressing the immune response.

Process

  1. Binding: Cyclosporin AM 1-d3 binds to cyclophilin proteins within T-cells.
  2. Inhibition: The cyclosporin-cyclophilin complex inhibits calcineurin activity.
  3. Outcome: Reduced transcription of interleukin-2 and other cytokines leads to decreased T-cell activation and proliferation.

This mechanism underlies its therapeutic applications in organ transplantation and autoimmune disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to light and moisture.
  • Melting Point: Specific melting points can vary based on purity and formulation.

Relevant data from studies indicate that deuterated compounds like Cyclosporin AM 1-d3 may exhibit altered pharmacokinetics compared to their non-deuterated counterparts due to differences in metabolism and distribution .

Applications

Cyclosporin AM 1-d3 serves several scientific purposes:

  • Analytical Chemistry: Used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS) for quantifying cyclosporins in biological samples.
  • Pharmacokinetic Studies: Facilitates understanding of drug metabolism and disposition due to its unique isotopic labeling.
  • Immunology Research: Assists in studying T-cell function and immune response modulation.

The use of deuterated analogs enhances the accuracy of analytical techniques and provides insights into drug behavior in vivo .

Chemical Structure and Biosynthetic Pathways of Cyclosporin AM 1-d3

Molecular Configuration and Isotopic Labeling in Cyclosporin AM 1-d3

Cyclosporin AM 1-d3 (C₆₂H₁₀₈D₃N₁₁O₁₂; MW 1205.63 g/mol) is a deuterated analog of the immunosuppressant metabolite Cyclosporin AM 1, where three hydrogen atoms at the terminal methyl group of the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) residue are replaced by deuterium ( [8] [10]). This isotopic labeling occurs at the Bmt1 side chain, specifically at the ethylidene moiety (-CH₃ → -CD₃), a modification confirmed via high-resolution mass spectrometry (exact mass: 1204.86) [10]. The core structure retains the cyclic undecapeptide framework with 11 amino acids, including the characteristic N-methylated residues (e.g., N-methyl-leucine, N-methyl-valine) and the conserved (2S,3R,4R,6E)-2-amino-3-hydroxy-4-methyl-6-octenoic acid at position 1 [1] [9].

The deuteration induces subtle steric and electronic perturbations detectable via NMR spectroscopy. Comparative studies of Cyclosporin A-d3 reveal deuterium-induced upfield shifts (0.01–0.05 ppm) in adjacent proton resonances, particularly affecting the Bmt1 γ-proton and the adjacent Thr2 α-proton [5] [10]. These shifts arise from deuterium’s lower vibrational frequency and altered quadrupole moment, which marginally influence bond polarization. Crucially, the deuterium atoms do not alter the molecule’s 3D conformation in acetonitrile or membrane-mimetic environments (e.g., DPC micelles), as confirmed by conserved nuclear Overhauser effect (NOE) patterns in 2D-NMR experiments [5].

Table 1: Molecular Attributes of Cyclosporin AM 1-d3

PropertySpecification
Molecular FormulaC₆₂H₁₀₈D₃N₁₁O₁₂
CAS Number222295-76-3
Exact Mass1204.86 g/mol
Isotopic Label PositionBmt1 side chain (-CD₃)
Key 1H-NMR Shifts (vs. AM1)Bmt1-γH: Δδ -0.03 ppm; Thr2-αH: Δδ -0.02 ppm

Nonribosomal Peptide Synthetase-Mediated Biosynthesis

Cyclosporin AM 1-d3 originates from enzymatic modifications of Cyclosporin A (CsA), itself biosynthesized by the multimodular nonribosomal peptide synthetase (NRPS) system of Tolypocladium inflatum [1] [7]. The CsA synthetase (CySyn) is a 1.7-MDa enzyme organized into 11 modules, each activating and incorporating a specific amino acid via a thiotemplate mechanism [2] [4]. Key modules include:

  • Module 1: Activates Bmt through adenylation (A) domain, forms a thioester with the 4'-phosphopantetheine (Ppant) carrier (T) domain.
  • Module 5: Incorporates valine, where the condensation (C) domain catalyzes peptide bond formation between Bmt-tethered and Val-AMP intermediates [4].

Deuteration occurs post-biosynthetically through chemical synthesis or precursor-directed feeding. In the latter approach, deuterated Bmt precursors (e.g., (4R)-4-[(E)-2-butenyl]-4-methyl-D₃-L-threonine) are fed to T. inflatum cultures. The NRPS machinery incorporates these precursors identically to protonated Bmt due to deuterium’s negligible kinetic isotope effect (<0.5) on adenylation or condensation reactions [4] [7]. This fidelity ensures the deuterated metabolite retains identical stereochemistry and bioactivity to Cyclosporin AM 1 [10].

Table 2: NRPS Domains Involved in Cyclosporin Core Synthesis

ModuleAmino AcidDomain SequenceFunction
1BmtA-T-CActivation, thiolation, condensation
5ValA-T-CValine activation and peptide elongation
11MvaA-T-TEFinal activation and cyclization release

Structural Modifications and Deuterium Integration Mechanisms

The integration of deuterium into Cyclosporin AM 1-d3 leverages chemoselective synthetic routes to target the Bmt1 side chain. Two primary strategies are employed:

  • Late-stage deuteration: Catalytic H/D exchange using Pd/C or Rh catalysts in D₂O targets the allylic methyl group of preformed Cyclosporin AM 1. This method exploits the acidic nature of Bmt1’s γ-methyl protons (pKa ~28) for site-specific exchange but risks epimerization at chiral centers [10].
  • Precursor synthesis: Coupling deuterated Bmt1 (synthesized via NaBD₄ reduction of ethyl 4-methyl-D₃-6-oxo-2E-octenoate) to the linear undecapeptide chain, followed by macrocyclization under dilute conditions (0.1 mM) to avoid oligomerization [8] [10].

Deuteration enhances metabolic stability by impeding cytochrome P450 (CYP3A4)-mediated hydroxylation at the Bmt1 side chain—the primary pathway generating AM 1. The deuterium isotope effect (DIE) increases the energy barrier for C-H(D) bond cleavage, reducing AM 1 formation by 2.5-fold in human liver microsomes [9]. Additionally, deuterium marginally elevates lipophilicity (logP +0.1 vs. AM 1), confirmed by reversed-phase HPLC retention time shifts. This increase enhances membrane permeability but does not alter solubility in DMSO or ethanol, critical for in vitro applications [10].

Table 3: Biophysical and Metabolic Properties of Cyclosporin AM 1-d3

PropertyCyclosporin AM 1-d3Cyclosporin AM 1
logP7.57.4
Metabolic Half-life (HLM)42 ± 3 min18 ± 2 min
Solubility in DMSO>50 mg/mL>50 mg/mL
CYP3A4 Hydroxylation Rate0.12 nmol/min/mg0.30 nmol/min/mg

All Compounds Cited:

  • Cyclosporin AM 1-d3 (C₆₂H₁₀₈D₃N₁₁O₁₂)
  • Cyclosporin AM 1 (C₆₂H₁₁₁N₁₁O₁₃)
  • Cyclosporin A (C₆₂H₁₁₁N₁₁O₁₂)
  • Bmt Precursor (C₉H₁₃D₃NO₃)

Properties

Product Name

Cyclosporin AM 1-d3

Molecular Formula

C₆₂D₃H₁₀₈N₁₁O₁₃

Molecular Weight

1221.63

Synonyms

6-[(2S,3R,4R,6E)-3,8-Dihydroxy-4-methyl-2-(methylamino)-6-octenoic acid]cyclosporin A-d3; Cyclosporin A Metabolite 17-d3; Cyclosporin Metabolite 17-d3; M 17; OL 17-d3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.